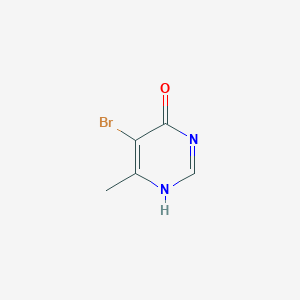

5-bromo-6-methyl-1H-pyrimidin-4-one

Description

Overview of Pyrimidine (B1678525) and Pyrimidinone Heterocyclic Systems

Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of heterocyclic chemistry. numberanalytics.comslideshare.net Its derivatives are ubiquitous in nature and synthetic science, forming the basis for a multitude of biologically active compounds. researchtrend.netmdpi.com

The pyrimidine ring system is a fundamental component of life itself, forming the structural basis for the nucleobases uracil (B121893), thymine, and cytosine, which are essential parts of nucleic acids (RNA and DNA). numberanalytics.comresearchgate.net Beyond this central biological role, the pyrimidine scaffold is found in essential vitamins like thiamine (B1217682) (vitamin B1) and riboflavin. researchgate.netgsconlinepress.com The synthetic versatility of the pyrimidine ring, which allows for functionalization at its various positions, has led to an explosion of derivatives with a wide spectrum of pharmacological activities. mdpi.com These include applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, making the pyrimidine scaffold a "privileged structure" in medicinal chemistry. mdpi.comgsconlinepress.comgsconlinepress.com

The pyrimidin-4-one scaffold, a derivative of pyrimidine featuring a ketone group at position 4, is a significant pharmacophore in its own right. This structural motif is present in numerous compounds developed for therapeutic use. nih.gov The introduction of the carbonyl group and the tautomeric hydroxyl group (pyrimidin-4-ol) imparts unique electronic and hydrogen-bonding properties to the molecule. These characteristics are crucial for molecular recognition and binding to biological targets. The pyrazolo[3,4-d]pyrimidin-4-one scaffold, for instance, has been successfully designed and synthesized to create novel inhibitors for cyclin-dependent kinase 2 (CDK2), a key target in cancer therapy. nih.gov The pyrrolotriazinone core, another related nitrogen-based heterocycle, is also considered a relevant starting scaffold for drug design. nih.gov

Historical Context of Halogenation in Pyrimidinone Chemistry

The introduction of halogens into pyrimidine and pyrimidinone rings is a key strategy for creating versatile synthetic intermediates. The halogen atom acts as a leaving group, facilitating cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

The systematic study of pyrimidines began in the late 19th century. wikipedia.org Early syntheses of pyrimidine derivatives often involved the condensation of amidines with β-dicarbonyl compounds. wikipedia.org The preparation of halogenated pyrimidines historically involved harsh conditions. For example, the parent pyrimidine compound was first synthesized in 1900 by converting barbituric acid into 2,4,6-trichloropyrimidine, followed by a reduction step. wikipedia.org The synthesis of halogenated pyridines, a related class of heterocycles, was achieved through methods like the copper(I) chloride-catalyzed addition of polyhaloacetonitriles to olefins. acs.org These early methods often lacked the precision and mildness of modern techniques.

A significant challenge in the synthesis of functionalized heterocycles is controlling the position of the incoming substituent, a concept known as regioselectivity. Early halogenation methods often produced mixtures of isomers, which were difficult to separate. digitellinc.com Consequently, there has been substantial research into developing more precise and efficient regioselective halogenation protocols.

Modern methods often employ N-halosuccinimides (NCS, NBS, NIS) as halogenating agents, sometimes in the presence of a catalyst or in specialized solvent systems like ionic liquids, to achieve high efficiency and regioselectivity for the C-5 halogenation of pyrimidine-based nucleosides. elsevierpure.com For other heterocyclic systems like pyrazolo[1,5-a]pyrimidines, methods using hypervalent iodine(III) reagents with potassium halides in aqueous media have been developed for clean and effective C3 halogenation. nih.gov The study of halogenation on activated pyridines has also contributed to the understanding of how substituents direct the position of bromination. researchgate.net These advanced strategies provide practical and environmentally friendlier access to specifically halogenated building blocks, which are crucial for pharmaceutical development. nih.gov

Specific Significance of 5-bromo-6-methyl-1H-pyrimidin-4-one in Organic Synthesis

This compound, also known as 5-bromo-6-methylpyrimidin-4-ol, is a valuable small halogenated heteroaromatic ring system. ontosight.airesearchgate.net Its significance lies in its utility as a versatile monomer that enables rapid access to novel and desirable chemical structures. researchgate.net

The presence of the bromine atom at the 5-position and the methyl group at the 6-position, combined with the pyrimidinone core, creates a unique chemical entity. The bromine atom is particularly important as it can participate in a variety of well-established cross-coupling reactions, such as the Suzuki, Stille, and Heck reactions. researchgate.net This capability allows for the straightforward introduction of a wide range of substituents at the C5 position, making it a key intermediate in the construction of more complex molecules. A practical and scalable synthetic route has been developed for this compound, underscoring its utility for building diverse molecular libraries for screening and development. researchgate.net It has been specifically noted as an intermediate in the synthesis of various pharmaceutical and agrochemical compounds. ontosight.ai

Table 1: Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₅BrN₂O | ontosight.ai |

| Molecular Weight | 190.01 g/mol | ontosight.ai |

| Synonyms | 5-Bromo-6-methylpyrimidin-4-ol, 5-Bromo-4-hydroxy-6-methylpyrimidine | ontosight.ai |

| Appearance | Data not available | |

| Solubility | Slightly soluble in water, soluble in organic solvents | ontosight.ai |

Table 2: Key Synthetic Reactions Involving Halogenated Pyrimidinones (B12756618)

| Reaction Type | Description | Significance |

|---|---|---|

| Regioselective Halogenation | Introduction of a halogen atom at a specific position on the pyrimidinone ring, often using reagents like N-halosuccinimides. elsevierpure.com | Creates a functional handle for subsequent reactions. |

| Suzuki Coupling | A palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. researchgate.net | Enables the formation of a C-C bond, allowing for the attachment of aryl or vinyl substituents. |

| Stille Coupling | A palladium-catalyzed cross-coupling reaction involving an organotin compound and an organohalide. researchgate.net | Versatile method for creating C-C bonds. |

| Heck Coupling | A palladium-catalyzed reaction of an unsaturated halide with an alkene. researchgate.net | Forms a substituted alkene, adding complexity to the molecular structure. |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the halogen atom by a nucleophile, such as an amine or thiol. hepvs.ch | Allows for the introduction of heteroatom-containing functional groups. |

Role as a Versatile Synthetic Building Block

The utility of this compound as a synthetic building block lies in the reactivity of its constituent functional groups. The bromine atom at the C5 position is particularly amenable to a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura coupling, allow for the introduction of a wide range of aryl and heteroaryl substituents, thereby enabling the creation of libraries of novel compounds with diverse biological activities. The bromo group can also be displaced by various nucleophiles, including amines, thiols, and alkoxides, further expanding the synthetic possibilities.

Furthermore, the methyl group at the C6 position is not merely a passive substituent. It can be functionalized through various synthetic strategies, such as metallation followed by reaction with electrophiles. This allows for the introduction of different alkyl or functionalized side chains, providing another avenue for structural diversification and the fine-tuning of pharmacological properties. nih.gov The synthesis of this compound itself is a relatively straightforward process, often involving the bromination of 6-methyl-1H-pyrimidin-4-one. mdpi.com

Importance in Accessing Diversified Pyrimidinone Architectures

The true value of this compound becomes apparent in its application for constructing a wide range of diversified pyrimidinone architectures. By leveraging the reactivity of the bromo and methyl groups, chemists can readily access a variety of substituted and fused pyrimidinone systems. For instance, the regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones has been achieved, demonstrating how modifications at the C6 position can be used to explore structure-activity relationships (SAR) for antiviral agents. nih.gov

The ability to perform cross-coupling reactions at the C5 position is a cornerstone of its synthetic utility. This allows for the fusion of the pyrimidinone ring with other heterocyclic systems, leading to the formation of complex polycyclic structures with unique three-dimensional shapes. These novel architectures are often sought after in drug discovery programs as they can interact with biological targets in ways that simpler, planar molecules cannot. The synthesis of pyridothienopyrimidinone derivatives, for example, highlights how the pyrimidinone core can be elaborated into more complex and potentially more potent inhibitors of specific enzymes. tandfonline.com

| Property | Value |

| Molecular Formula | C5H5BrN2O |

| Molecular Weight | 189.01 g/mol |

| CAS Number | 3438-52-6 |

| Appearance | Solid |

| Melting Point | 184.1-185.2 °C |

| Boiling Point | 225.5 °C at 760 mmHg |

Table 1: Physicochemical Properties of this compound nih.govnih.gov

| Reaction Type | Position of Reactivity | Resulting Architecture |

| Suzuki-Miyaura Coupling | C5-Br | Biaryl pyrimidinones |

| Nucleophilic Substitution | C5-Br | 5-amino, 5-thio, 5-alkoxy pyrimidinones |

| Metallation-Alkylation | C6-methyl | 6-functionalized pyrimidinones |

| Cyclocondensation | Pyrimidinone Ring | Fused heterocyclic systems (e.g., pyridothienopyrimidinones) |

Table 2: Synthetic Transformations of this compound for Architectural Diversification tandfonline.com

Current Research Landscape and Future Perspectives for Substituted Pyrimidinones

The field of substituted pyrimidinones is a vibrant and rapidly advancing area of medicinal chemistry. Current research is focused on several key themes, including the development of highly selective kinase inhibitors for cancer therapy, the discovery of novel anti-infective agents to combat drug-resistant pathogens, and the exploration of pyrimidinone derivatives as modulators of various other biological pathways. frontiersin.orgmdpi.com The versatility of the pyrimidine scaffold allows for its use as a bioisostere for other aromatic systems, such as the phenyl ring, often leading to improved medicinal chemistry properties. researchgate.net

The future of pyrimidinone-based drug discovery looks promising. Advances in synthetic methodologies, including the development of more efficient and selective cross-coupling reactions and C-H functionalization techniques, will undoubtedly accelerate the synthesis of new and diverse pyrimidinone libraries. researchgate.net Furthermore, the integration of computational chemistry and machine learning into the drug design process will enable a more rational and targeted approach to the development of pyrimidinone-based therapeutics. nih.gov As our understanding of the molecular basis of diseases deepens, the adaptable and versatile nature of the pyrimidinone scaffold, exemplified by key building blocks like this compound, will ensure its continued prominence in the quest for new and effective medicines.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-methyl-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c1-3-4(6)5(9)8-2-7-3/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJQLSJJQJIFCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N=CN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N=CN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Synthesis of 5 Bromo 6 Methyl 1h Pyrimidin 4 One

Established Synthetic Routes and Mechanistic Insights

The construction of 5-bromo-6-methyl-1H-pyrimidin-4-one can be approached through several strategic pathways. These methodologies generally involve either the initial formation of the 6-methyl-1H-pyrimidin-4-one scaffold followed by bromination, or the synthesis from already halogenated or otherwise functionalized precursors.

Cyclization Reactions for Pyrimidinone Core Formation

The formation of the pyrimidinone ring is a fundamental step in the synthesis of the target molecule. This is typically achieved through cyclization reactions, which involve the condensation of appropriate acyclic precursors. A common strategy involves the reaction of a β-keto ester with a urea (B33335) or thiourea (B124793) derivative. For instance, the pyrimidinone core can be constructed through the condensation of ethyl acetoacetate (B1235776) with a suitable amidine or related species. nih.gov

Another relevant approach is the cyclization of amides. For example, pyrimido[4,5-d]pyrimidine-2,4,5-(1H,3H,6H)-trione can be synthesized through the cyclization of an amide precursor by reacting it with hydrazine (B178648) hydrate (B1144303). rsc.org Similarly, substituted pyridinones can be synthesized via condensation reactions of aminopyrimidinones with ketones or aldehydes. These general principles of heterocycle formation are applicable to the synthesis of the 6-methyl-1H-pyrimidin-4-one core. The reaction of 3-amino-3-thioxopropanamide (B1271603) with ethyl acetoacetate is a documented method for preparing a related hydroxypyridine thione carboxamide. nih.gov Furthermore, ruthenium-catalyzed cycloisomerization reactions provide a novel route to substituted pyridines, which can be precursors to fused pyrimidinone systems. nih.gov

Table 1: Examples of Cyclization Reactions for Heterocyclic Core Synthesis

| Precursors | Reagents/Conditions | Product Core | Reference |

|---|---|---|---|

| Amide derivative, Hydrazine hydrate | n-butanol | Pyrimido[4,5-d]pyrimidine-2,4,5-(1H,3H,6H)-trione | rsc.org |

| 3-Amino-3-thioxopropanamide, Ethyl acetoacetate | - | 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide | nih.gov |

| Propargyl diynols | [CpRu(CH3CN)3]PF6 | Substituted Pyridines | nih.gov |

Direct Electrophilic Bromination at the C5 Position

Once the 6-methyl-1H-pyrimidin-4-one core is formed, the bromine atom can be introduced at the C5 position through direct electrophilic bromination. The pyrimidine (B1678525) ring is generally electron-deficient, but the presence of the oxo group and the methyl group can influence the regioselectivity of the bromination.

The bromination of 2(1H)-pyrimidinone and its derivatives has been studied, and it is known that the reaction proceeds at the 5-position. researchgate.net The reaction mechanism can involve the initial formation of a 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine intermediate, which then converts to the 5-bromopyrimidinone. researchgate.net

A variety of brominating agents and reaction conditions have been employed for the C5-bromination of pyrimidinone and related heterocyclic systems. nih.gov The choice of reagent can be crucial for achieving high yields and selectivity.

Bromine in Acetic Acid: The use of molecular bromine in a suitable solvent is a common method for the bromination of pyrimidines. Glacial acetic acid is often used as a solvent as it can dissolve the pyrimidine substrate and provide a weakly acidic environment. researchgate.net For example, the bromination of 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide with bromine in acetic acid yields the corresponding 3-bromo derivative. nih.gov The acid-catalyzed bromination of ketones, a related transformation, proceeds through an enol intermediate which then attacks the bromine. chemtube3d.com

N -Bromosuccinimide (NBS): NBS is a versatile and convenient reagent for electrophilic bromination of aromatic and heterocyclic compounds. nih.govwikipedia.orgorganic-chemistry.org It is a solid, which makes it easier to handle compared to liquid bromine. masterorganicchemistry.com NBS can be used in various solvents, and its reactivity can be enhanced by the presence of radical initiators or acids. For the bromination of pyrimidine derivatives, NBS is an effective reagent. nih.gov

Other brominating agents that have been used for similar transformations include 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH), which shows enhanced reactivity in the presence of Lewis acids. nih.gov

Table 2: Reagents for Electrophilic Bromination

| Reagent | Typical Conditions/Solvents | Notes | Reference |

|---|---|---|---|

| Bromine (Br₂) | Acetic Acid | Commonly used for bromination of pyridinethiones. | nih.gov |

| N-Bromosuccinimide (NBS) | DMF, CCl₄ | A solid, convenient alternative to liquid bromine. | nih.govwikipedia.orgmasterorganicchemistry.com |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBH) | CH₂Cl₂, CH₃CN, DMF; with or without Lewis acid | Enhanced efficiency with Lewis acids. | nih.gov |

The bromination of 6-methyl-1H-pyrimidin-4-one is expected to be highly regioselective for the C5 position. This is due to the electronic effects of the substituents on the pyrimidine ring. The C5 position is activated towards electrophilic attack. Studies on the bromination of related pyrimidine and fused pyrimidine systems have demonstrated this regioselectivity. semanticscholar.orgacs.org For instance, the bromination of 2-iodomethyl-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one with bromine or NBS results in electrophilic substitution on the pyrimidine ring. semanticscholar.org

Side reactions in bromination can include over-bromination or reaction at other positions. To mitigate these, careful control of reaction conditions such as temperature, reaction time, and stoichiometry of the brominating agent is essential. In some cases, the use of milder brominating agents or the addition of a Lewis acid can improve selectivity and yield. nih.gov For instance, in the bromination of uracil (B121893) derivatives, if excess bromine is used, a 5,5-dibromo-4,6-dihydroxyhexahydropyrimidine can be formed. researchgate.net The purity of reagents, such as using freshly recrystallized NBS, can also be important to avoid side reactions. wikipedia.org

Functional Group Transformations from Precursors

An alternative strategy for the synthesis of this compound involves the use of precursors that already contain a bromine atom or a functional group that can be converted to a bromine atom. This approach can be advantageous if the precursor is readily available or if direct bromination of the pyrimidinone core is problematic.

For example, a practical and scalable synthetic route has been described for the construction of a variety of 4-substituted 5-bromo-6-methylpyrimidines. researchgate.net These precursors can then be converted to the desired pyrimidinone. The synthesis of substituted aminopyrimidines can be achieved through a sequence of SNAr-alkylation-SNAr reactions from readily available dichloropyrimidines. nih.gov

The conversion of a hydroxyl group on the pyrimidine ring to a halogen is a common functional group transformation. While the direct conversion of a 4-hydroxypyrimidine (B43898) to a 4-halopyrimidine is a standard procedure, the synthesis of 5-bromopyrimidines often starts from the corresponding 5-hydroxypyrimidine (B18772). However, a more common route is the bromination of a pyrimidinone that exists in tautomeric equilibrium with its hydroxypyrimidine form. ontosight.ai

A patented method describes the synthesis of 5-bromo-2-fluoropyrimidine (B1268855) from 2-hydroxypyrimidine (B189755), where the first step is the bromination of the 2-hydroxypyrimidine to give 2-hydroxy-5-bromopyrimidine. google.com This indicates that a hydroxypyrimidine can be a direct precursor to a brominated pyrimidine. The synthesis of 5-hydroxypyrimidine itself can be achieved from precursors like 5-(phenylmethoxy)pyrimidine through debenzylation. chemicalbook.com The resulting 5-hydroxypyrimidine could then potentially be converted to the 5-bromo derivative, although direct bromination of the pyrimidinone is more frequently reported.

Compound Names

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 6-methyl-1H-pyrimidin-4-one |

| Ethyl acetoacetate |

| Hydrazine hydrate |

| Pyrimido[4,5-d]pyrimidine-2,4,5-(1H,3H,6H)-trione |

| 3-amino-3-thioxopropanamide |

| 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide |

| 2(1H)-pyrimidinone |

| 5-bromo-4,6-dihydroxy-hexahydro-2-oxopyrimidine |

| Bromine |

| Acetic acid |

| N-Bromosuccinimide |

| 1,3-dibromo-5,5-dimethylhydantoin |

| 2-iodomethyl-2,3-dihydrothiazolo[3,2-a]pyrimidin-5-one |

| 5,5-dibromo-4,6-dihydroxyhexahydropyrimidine |

| 5-bromo-2-fluoropyrimidine |

| 2-hydroxypyrimidine |

| 2-hydroxy-5-bromopyrimidine |

| 5-hydroxypyrimidine |

| 5-(phenylmethoxy)pyrimidine |

Synthesis from Ethyl Acetoacetate, Bromine, and Guanidine (B92328) Analogues

A well-established route to pyrimidinone cores involves the condensation of β-ketoesters with guanidine or its analogues. To obtain this compound, this classic approach can be adapted. The synthesis of a closely related analogue, 2-amino-6-methyl-4(3H)-pyrimidinone, is readily achieved through the condensation of ethyl acetoacetate with guanidine carbonate in an ethanol-toluene mixture. nih.gov This intermediate can then be brominated to introduce the bromine atom at the C-5 position.

A more direct approach to the target compound, without the 2-amino substituent, would involve the use of formamidine (B1211174) instead of guanidine. The general reaction scheme proceeds via the initial formation of 6-methyl-1H-pyrimidin-4-one (also known as 6-methyluracil) from the condensation of ethyl acetoacetate and formamidine. Subsequent regioselective bromination at the electron-rich C-5 position yields the final product, this compound. ontosight.ai The reaction of 6-methylpyrimidin-4-ol with bromine, often in the presence of a suitable solvent and catalyst, is a key step in this synthesis. ontosight.ai

A general procedure for the synthesis of the precursor 2-amino-6-methyl-4(3H)-pyrimidinone involves the reaction of ethyl acetoacetate with guanidine carbonate, yielding the product in 65% yield. nih.gov The subsequent bromination is a critical step for which reaction conditions need to be carefully controlled to ensure regioselectivity. For instance, the bromination of the N-Boc protected 2-amino-6-methyl-4(3H)-pyrimidinone derivative can be achieved using bromine in glacial acetic acid. nih.gov

Table 1: Synthesis of 2-Amino-5-bromo-4(3H)-pyrimidinone Derivatives nih.gov

| Entry | Electrophile | Product | Yield (%) |

| 1 | Ethyl bromide | 2-Amino-5-bromo-6-propylpyrimidin-4(3H)-one | 88 |

| 2 | n-Propyl bromide | 2-Amino-5-bromo-6-butylpyrimidin-4(3H)-one | 85 |

| 3 | n-Butyl bromide | 2-Amino-5-bromo-6-pentylpyrimidin-4(3H)-one | 82 |

This table illustrates the yields of various C6-substituted 2-amino-5-bromo-4(3H)-pyrimidinones, synthesized via a lithiation-alkylation sequence followed by bromination.

Novel and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies in organic chemistry. This is particularly relevant for the synthesis of pharmaceutically important scaffolds like pyrimidinones (B12756618).

One-Pot Transformations and Tandem Reactions

One-pot syntheses and tandem reactions offer significant advantages over traditional multi-step procedures by reducing reaction time, minimizing waste, and simplifying purification processes. For the synthesis of pyrimidinone derivatives, multi-component reactions (MCRs) are particularly attractive.

A notable example is the one-pot, four-component synthesis of a complex pyrimidine-fused heterocyclic system, which demonstrates the feasibility of constructing the pyrimidinone ring in a single step from simple starting materials. mdpi.com In this specific case, phenylhydrazine, 3-aminocrotononitrile, benzaldehyde, and thiobarbituric acid were reacted in the presence of a catalytic amount of p-toluenesulfonic acid to yield the final product in high yield (91%) and a significantly shorter reaction time (1 hour) compared to the three-component approach (10 hours, 66% yield). mdpi.com This strategy highlights the potential for developing a similar one-pot method for this compound by selecting the appropriate starting materials, such as a brominated β-ketoester, formamidine, and a suitable aldehyde.

Tandem reactions, where multiple bond-forming events occur sequentially in a single reaction vessel without the isolation of intermediates, are also being explored for pyrimidine synthesis. acs.org

Green Chemistry Principles in Pyrimidinone Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pyrimidinones.

One of the key principles of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free or solid-state reactions can lead to improved efficiency, easier work-up, and reduced environmental impact. Microwave irradiation in conjunction with solvent-free conditions has been shown to be an effective method for the synthesis of various heterocyclic compounds, including pyrimidine derivatives. researchgate.net For instance, the synthesis of 2-amino-6-bromo-4-(substituted phenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile derivatives has been achieved under microwave irradiation in good yields. researchgate.net

The development of catalyst-free reactions or the use of recyclable catalysts is another important aspect of green chemistry. While many pyrimidinone syntheses rely on acid or base catalysts, research is ongoing to find more environmentally benign alternatives. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is a promising approach. Although specific examples for the synthesis of this compound are not yet widely reported, the general trend in pyrimidine synthesis points towards the exploration of such systems.

Scale-Up Considerations and Industrial Viability of Synthetic Routes

The transition of a synthetic route from a laboratory scale to an industrial process presents several challenges. For the synthesis of this compound, the scalability of the chosen route is a critical factor for its industrial viability. researchgate.net

Key considerations for scale-up include:

Cost and availability of starting materials: The industrial production of any compound requires that the starting materials are readily available and economically viable. Ethyl acetoacetate and formamidine are bulk chemicals, making the classical synthesis route potentially cost-effective.

Reaction conditions: Extreme temperatures, pressures, or the use of highly hazardous reagents can make a process difficult and expensive to scale up. Reactions that proceed under mild conditions are generally preferred.

Process safety: A thorough evaluation of the potential hazards associated with the reaction, including thermal stability and the formation of toxic byproducts, is essential.

Waste management: The environmental impact of the process, including the amount and type of waste generated, must be considered. Green chemistry approaches that minimize waste are highly desirable.

The development of a practical and scalable synthetic route for 4-substituted 5-bromo-6-methylpyrimidines has been described, highlighting the importance of this class of compounds as versatile monomers for further chemical transformations. researchgate.net The choice of a specific synthetic strategy for industrial production will ultimately depend on a careful evaluation of all these factors to ensure a safe, efficient, and economically viable process.

Chemical Reactivity and Derivatization Strategies of 5 Bromo 6 Methyl 1h Pyrimidin 4 One

The reactivity of 5-bromo-6-methyl-1H-pyrimidin-4-one is governed by the intricate interplay of its constituent functional groups: the pyrimidinone core, the bromo substituent, and the methyl group. The electron-deficient nature of the pyrimidine (B1678525) ring, further influenced by the carbonyl group and the halogen, makes it a versatile substrate for various chemical transformations.

Tautomerism and its Influence on Reactivity (1H- and 3H-tautomeric forms)

While crystal structure data for this compound is not extensively detailed in the provided research, compelling evidence for tautomerism in a closely related analogue, 2-amino-5-bromo-6-methylpyrimidin-4-one, has been established through X-ray crystallography. nih.gov Studies have successfully isolated and characterized a cocrystal that contains both the 1H- and 3H-tautomeric forms in the same crystal lattice. nih.gov

This finding demonstrates that the energy difference between the two tautomers can be subtle enough to allow for their simultaneous presence in the solid state, influenced by intermolecular interactions such as hydrogen bonding within the crystal packing. nih.gov The formation of specific hydrogen-bond patterns, such as the R2(2)(8) motifs related to Watson-Crick base pairs, plays a crucial role in stabilizing these tautomeric forms. nih.gov

| Compound | Tautomeric Forms Observed in Solid State | Method of Observation | Key Finding |

|---|---|---|---|

| 2-amino-5-bromo-6-methylpyrimidin-4-one | 1H- and 3H- tautomers | X-ray Crystallography | Coexistence of both tautomers in a 1:1 solvent-free cocrystal. nih.gov |

Nucleophilic Aromatic Substitution Reactions

The electron-deficient pyrimidinone ring is susceptible to nucleophilic aromatic substitution (SNAr), a reaction class of significant utility in medicinal chemistry for creating molecular diversity. The presence of the electronegative bromine atom at the C5 position provides a reactive handle for such transformations.

The C5-bromo substituent serves as a leaving group in various substitution reactions. A notable example is the "nitrodebromination" of a 5-bromo-2,4-di-tert-amino-6-methylpyrimidine derivative. researchgate.net In this unique one-pot reaction, treatment with a mixture of concentrated sulfuric and nitric acid resulted in the displacement of the bromine atom by a nitro group. researchgate.net This transformation highlights the reactivity of the C5 position and its susceptibility to attack by strong electrophiles under harsh conditions, leading to the substitution of the bromo group.

Furthermore, the C5-bromo position is a common site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the formation of carbon-carbon bonds. rsc.org Although not a direct SNAr reaction, these coupling reactions also depend on the lability of the carbon-bromine bond.

The this compound molecule possesses several potentially electrophilic centers that can compete with the C5 position for nucleophilic attack. These include the carbonyl carbon (C4) and the C2 and C6 positions of the pyrimidine ring. The outcome of a nucleophilic attack is dependent on the reaction conditions, the nature of the nucleophile, and the presence of other leaving groups on the ring.

In related pyrimidine systems, the differential reactivity of various positions has been exploited for selective synthesis. For example, in the synthesis of the dual endothelin receptor antagonist Macitentan, a 2-chloro-5-bromo-pyrimidine intermediate is used. acs.org In the subsequent nucleophilic substitution step, the chlorine atom at the C2 position is selectively displaced by an alcohol, while the bromine atom at the C5 position remains intact. acs.org This illustrates a common reactivity pattern where a chloro substituent at the C2 or C4/C6 positions is often more labile towards SNAr than a bromo substituent at the C5 position. The relative reactivity is influenced by the degree of activation provided by the ring nitrogen atoms.

| Compound Name |

|---|

| This compound |

| 2-amino-5-bromo-6-methylpyrimidin-4-one |

| 5-substituted uracil (B121893) |

| 5-bromo-2,4-di-tert-amino-6-methylpyrimidine |

| 2-chloro-5-bromo-pyrimidine |

| Macitentan |

Functionalization at the Bromo Substituent

The bromine atom at the C5 position of the this compound ring is a key functional handle for molecular elaboration. Its reactivity allows for the introduction of a wide array of substituents through various chemical transformations, primarily palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions. These strategies are fundamental in modifying the electronic and steric properties of the pyrimidinone core, enabling the synthesis of diverse derivatives.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo substituent at the C5 position serves as an excellent electrophilic partner in these transformations. The Suzuki, Heck, and Stille reactions are particularly prominent for the functionalization of bromo-substituted heterocycles, including pyrimidine derivatives. lmaleidykla.ltresearchgate.netmasterorganicchemistry.com

The success and efficiency of palladium-catalyzed cross-coupling reactions are highly dependent on the careful optimization of the catalytic system, which includes the palladium source, ligands, base, and solvent.

For Suzuki-Miyaura reactions , which couple the bromo-pyrimidinone with organoboron reagents, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly employed and commercially available catalyst. mdpi.commdpi.com Optimization studies on similar bromo-heterocycles have shown that catalyst loading can be crucial, with amounts as low as 5 mol% often being sufficient to achieve good yields. mdpi.com The choice of base is also critical; inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used to facilitate the transmetalation step. lmaleidykla.ltmdpi.com Solvents are typically polar and often used in biphasic systems, such as a mixture of 1,4-dioxane and water. mdpi.commdpi.com In some systems, the use of more specialized ligands can be advantageous. For instance, in the coupling of 5-bromoindazoles, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) was found to be a more efficient catalyst than Pd(PPh₃)₄, affording higher yields in shorter reaction times. nih.gov Microwave irradiation has also emerged as a technique to significantly shorten reaction times. lmaleidykla.lt

For the Heck reaction , which involves the coupling of the bromo-pyrimidinone with an alkene, various phosphine and phosphine-free palladium catalysts have been developed. organic-chemistry.org The choice of catalyst can influence reaction efficiency and turnover numbers. For example, palladacycle complexes have been shown to be highly active, sometimes requiring catalyst loadings as low as 10 ppm under aerobic conditions. organic-chemistry.org

The Stille reaction couples the bromo-pyrimidinone with an organotin compound. wikipedia.orgorganic-chemistry.org This reaction is known for its tolerance of a wide variety of functional groups. The mechanism involves oxidative addition of the bromo-pyrimidinone to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination. wikipedia.org A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. wikipedia.orgorganic-chemistry.org

Table 1: Optimized Catalytic Systems for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Catalyst | Ligand | Base | Solvent | Substrate Class | Typical Yield |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O | 5-Bromo-pyridines mdpi.com | Moderate to Good |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dimethoxyethane | 5-Bromo-indazoles nih.gov | Low to Moderate |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dimethoxyethane | 5-Bromo-indazoles nih.gov | High |

| Pd(OAc)₂ | PPh₃ | N/A | N/A | Dihalogenated Pyridine | Site-selective whiterose.ac.uk |

| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Ethanol | 5-Bromo-spiroindoles lmaleidykla.lt | Good to Excellent |

The C5-bromo position of the pyrimidinone ring allows for highly regioselective coupling. In palladium-catalyzed reactions, the oxidative addition step typically occurs selectively at the carbon-bromine bond, leaving other potentially reactive sites on the molecule untouched.

In Suzuki-Miyaura couplings, a wide range of aryl- and heteroarylboronic acids can be used to introduce diverse substituents at the C5 position. Studies on analogous systems have shown that electron-rich boronic acids tend to produce good to better yields compared to electron-withdrawing ones. mdpi.com This allows for the regioselective synthesis of 5-aryl- and 5-heteroaryl-6-methyl-1H-pyrimidin-4-ones.

The Stille reaction is also highly versatile, allowing for the coupling with various organostannanes, including vinyl-, alkynyl-, aryl-, and allyl-stannanes. wikipedia.orgorganic-chemistry.org This enables the introduction of a broad spectrum of unsaturated moieties at the C5 position with high regioselectivity. The Heck reaction provides a regioselective route to introduce alkenyl substituents at the C5 position. masterorganicchemistry.comorganic-chemistry.org

Nucleophilic Displacement and Substitution Reactions

While the C5-bromo substituent is generally less reactive towards nucleophilic aromatic substitution (SₙAr) compared to halogens at the C2, C4, or C6 positions of the pyrimidine ring, reactions with potent nucleophiles can still occur. The reactivity is influenced by the electron-withdrawing nature of the pyrimidinone core.

Amines: Direct displacement of the C5-bromo group by amine nucleophiles is generally challenging. In related systems like 5-bromo-2,4-dichloro-6-methylpyrimidine, nucleophilic attack by ammonia occurs preferentially at the C4 position, followed by the C2 position, while the C5-bromo group remains intact. researchgate.net This suggests that the halogens at the C4 and C2 positions are significantly more activated towards nucleophilic substitution than the one at C5. However, under specific conditions, such as palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination), the C5-bromo group can be effectively substituted by a variety of aliphatic, aromatic, and heteroaromatic amines. nih.gov

Thiols: Thiolate ions are potent nucleophiles and have been shown to react with bromo-pyrimidine systems. In the case of 5-bromo-1,3,6-trimethyluracil, a closely related structure, reaction with alkylthiolate and heteroarylthiolate ions leads to the formation of the corresponding 5-thioether products via nucleophilic substitution. nih.gov However, the reaction pathway can be complex. With certain alkylthiolates, competing elimination reactions were also observed. Furthermore, reactions with arylthiolate ions were found to proceed through a single electron transfer (SET) mechanism, leading to a mixture of products. nih.gov

Oxygen Nucleophiles: The substitution of the C5-bromo group with oxygen nucleophiles, such as phenols, can be achieved. Studies on the reaction of 5-bromo-1,2,3-triazines with phenols demonstrated that this nucleophilic aromatic substitution can proceed to give aryloxy products in high yields. acs.org Computational studies on this system suggest a concerted SₙAr mechanism rather than a classic stepwise process. acs.org This methodology could potentially be applied to this compound to synthesize 5-aryloxy derivatives.

Table 2: Reactivity of Bromo-Pyrimidine Analogs with Nucleophiles

| Pyrimidine Substrate | Nucleophile | Position of Attack | Product Type | Reference |

|---|---|---|---|---|

| 5-Bromo-2,4-dichloro-6-methylpyrimidine | Ammonia | C4 (preferential) | 4-amino-5-bromo-2-chloro-6-methylpyrimidine | researchgate.net |

| 5-Bromo-1,3,6-trimethyluracil | Alkylthiolate Ions | C5 | 5-Alkylthio-uracil (Substitution) | nih.gov |

| 5-Bromo-1,3,6-trimethyluracil | Arylthiolate Ions | C5 | 5-Arylthio-uracil (via SET mechanism) | nih.gov |

| 5-Bromo-1,2,3-triazine | Phenols | C5 | 5-Aryloxy-1,2,3-triazine (Substitution) | acs.org |

Chemo- and regioselectivity are critical considerations when functionalizing poly-substituted pyrimidinones (B12756618). As observed in the reactions of 5-bromo-2,4-dichloro-6-methylpyrimidine, the hierarchy of reactivity for nucleophilic substitution is typically C4 > C2 >> C5. researchgate.net This inherent selectivity allows for the stepwise functionalization of the pyrimidine ring. The C5-bromo group can be preserved while other positions are modified, and then it can be targeted in a subsequent step, often using palladium catalysis which is selective for the C-Br bond.

This differential reactivity allows for a strategic approach to synthesis. For example, one could first perform a nucleophilic substitution at the C4 position of a related dichlorinated precursor, and then use the remaining C5-bromo group as a handle for a Suzuki or Heck coupling to build molecular complexity in a controlled, regioselective manner.

Modifications at the Methyl Group (C6 Position)

The methyl group at the C6 position of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular framework.

The introduction of a halogen atom onto the C6-methyl group transforms it into a reactive electrophilic site, suitable for subsequent nucleophilic substitution reactions. While direct halogenation of the title compound is not extensively documented, the analogous transformation on similar heterocyclic systems is typically achieved using N-halosuccinimides under radical conditions. For instance, benzylic and allylic brominations are effectively carried out using N-Bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN, or under photochemical conditions. This method is favored as it provides a low concentration of Br₂, minimizing competitive electrophilic addition to other sites on the ring. The reaction proceeds via a free-radical chain mechanism involving the abstraction of a hydrogen atom from the methyl group to form a stabilized radical, which then reacts with Br₂ generated in situ from NBS.

Table 1: Representative Conditions for Methyl Group Halogenation

| Reagent | Initiator | Solvent | Condition | Product |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | CCl₄ | Reflux | 5-bromo-6-(bromomethyl)-1H-pyrimidin-4-one |

Note: This table represents generalized conditions based on well-established procedures for allylic and benzylic bromination.

Oxidation of the C6-methyl group can lead to the formation of an aldehyde (formyl) or a carboxylic acid group, which are valuable functionalities for further derivatization, such as condensation or amidation reactions. A standard reagent for the oxidation of activated methyl groups on heterocyclic rings is selenium dioxide (SeO₂). The reaction typically involves heating the substrate with SeO₂ in a solvent like dioxane or acetic acid. For example, the oxidation of 6-methyl-2,4-dioxopyrimidine, a closely related analogue, with selenium(IV) dioxide or selenious acid in acetic acid has been shown to produce the corresponding orotic aldehyde. This transformation is believed to proceed through an ene reaction followed by a rsc.orgresearchgate.net-sigmatropic rearrangement. The resulting aldehyde can be further oxidized to the carboxylic acid using stronger oxidizing agents if desired.

Table 2: Conditions for Oxidation of Analogous Methylpyrimidines

| Substrate | Oxidizing Agent | Solvent | Yield | Product |

|---|---|---|---|---|

| 6-methyl-2,4-dioxypyrimidine | Selenium(IV) dioxide | Acetic Acid | 50% | Orotic aldehyde |

The methyl group at the C6 position can be activated for condensation reactions by deprotonation using a strong base. This generates a nucleophilic carbanion that can react with various electrophiles, such as aldehydes and ketones. A study on the 2-amino analogue of the title compound demonstrated a highly regioselective lithiation-substitution protocol. In this procedure, the protected pyrimidinone is treated with a strong base like n-butyllithium (n-BuLi) to generate a lithiated intermediate. This intermediate then readily reacts with electrophiles. For instance, reaction with acetone yields the corresponding 2-hydroxy-2-methylpropyl derivative in high yield. This strategy allows for the construction of a C-C bond at the C6 position, introducing more complex side chains.

Table 3: Example of Condensation via Lithiation

| Reactant 1 | Base | Electrophile | Solvent | Yield | Product |

|---|

Multi-functionalization and Complex Molecule Synthesis

Building upon the reactivity of individual sites, multi-step synthetic sequences can be designed to produce highly substituted and complex pyrimidinone derivatives.

Information regarding a single-step reaction that achieves simultaneous nitrodebromination at the C5 position and bromonitration of the C6-methyl group on this compound is not available in the reviewed scientific literature. Nitration reactions on pyrimidine rings are known, but typically occur on the ring itself if activated, or on appended functional groups under specific conditions. Such a complex, one-pot transformation involving concurrent debromination, nitration, and side-chain functionalization would likely require highly specific reagents and conditions that have not been documented.

The synthesis of poly-substituted pyrimidinone derivatives often relies on a logical sequence of reactions that leverage the inherent reactivity of different positions on the ring. An example of such a strategy involves initial modification at the C4 position, followed by functionalization at C5. In one reported synthesis, a precursor, 4-chloro-6-methylpyrimidin-2-amine, was first reacted with an amino-substituted cyclohexanol. This nucleophilic substitution at the C4 position was followed by a bromination step. The addition of N-bromosuccinimide (NBS) to the product in dichloromethane resulted in the selective bromination at the C5 position, yielding the final poly-substituted product. This sequence demonstrates how different reactive sites can be addressed in a stepwise manner to build molecular complexity.

Another sequential strategy involves the protection of reactive amine groups, followed by modification of the C6-methyl group. For example, a 2-amino-6-methyl-4(3H)-pyrimidinone can first be protected with a tert-butyloxycarbonyl (Boc) group. The protected intermediate can then undergo lithiation at the C6-methyl position followed by alkylation, as described in section 3.3.3. Subsequent deprotection or further modification at other sites, such as bromination at C5, would lead to a variety of polysubstituted derivatives.

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-bromo-6-(bromomethyl)-1H-pyrimidin-4-one |

| 6-methyl-2,4-dioxopyrimidine |

| Orotic aldehyde |

| 2-Amino-5-bromo-6-methyl-4(3H)-pyrimidinone |

| 2-Amino-5-bromo-6-(2-hydroxy-2-methylpropyl)pyrimidin-4(3H)-one |

| 4-chloro-6-methylpyrimidin-2-amine |

| N-bromosuccinimide |

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 5-bromo-6-methyl-1H-pyrimidin-4-one, a suite of NMR experiments is utilized to unambiguously assign all proton and carbon signals and to probe its dynamic nature in solution.

The primary structure of this compound can be elucidated using one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

The ¹H NMR spectrum is anticipated to show distinct signals for the methyl protons and the N-H proton. The methyl protons (C₆-CH₃) would likely appear as a singlet in the upfield region, typically around δ 2.0-2.5 ppm. The N-H proton signal is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, but generally appearing in the downfield region (δ 10-13 ppm) due to hydrogen bonding and the influence of the pyrimidinone ring.

The ¹³C NMR spectrum provides insight into the carbon skeleton. The methyl carbon (C₆-CH₃) would resonate at a high field (δ 15-25 ppm). The quaternary carbons of the pyrimidine (B1678525) ring would appear at lower fields. C6, being attached to the methyl group, would be in the range of δ 150-160 ppm. The C5, substituted with a bromine atom, would be significantly shielded compared to an unsubstituted carbon, with an expected chemical shift around δ 100-110 ppm. The carbonyl carbon (C4) is expected to be the most downfield signal, typically in the range of δ 160-170 ppm. The C2 carbon's chemical shift would be around δ 150-155 ppm.

2D NMR techniques are crucial for confirming these assignments:

COSY (Correlation Spectroscopy) would not show any cross-peaks for this particular molecule as there are no vicinal protons to couple with each other.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would show a correlation between the methyl protons and the methyl carbon, confirming their direct attachment.

HMBC (Heteronuclear Multiple Bond Correlation) is particularly informative. It would reveal long-range correlations, such as between the methyl protons and carbons C6 and C5, and between the N-H proton and carbons C2, C4, and C6. These correlations are vital for piecing together the connectivity of the pyrimidine ring.

A summary of the predicted NMR data is presented in the table below.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | HMBC Correlations |

| C2 | - | ~152 | N-H |

| C4 | - | ~165 | N-H |

| C5 | - | ~105 | C₆-CH₃ |

| C6 | - | ~155 | C₆-CH₃, N-H |

| C₆-CH₃ | ~2.3 | ~20 | C5, C6 |

| N₁-H | ~12.0 | - | C2, C4, C6 |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

Pyrimidin-4-ones are known to exist in tautomeric forms, primarily the keto (1H-pyrimidin-4-one) and enol (pyrimidin-4-ol) forms. chemicalbook.com In the solid state and in solution, the keto form is generally predominant for pyrimidin-4-one itself. acs.org The presence of substituents can influence this equilibrium.

Variable temperature (VT) NMR spectroscopy is a powerful technique to study such dynamic equilibria. By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts or the coalescence of signals if the rate of interconversion between tautomers becomes comparable to the NMR timescale. For this compound, VT-NMR could be used to determine if the enolic tautomer is present in any significant population and to calculate the thermodynamic parameters for the tautomeric interconversion. rsc.org At low temperatures, separate signals for each tautomer might be observed if the interconversion is slow, while at higher temperatures, a single, averaged set of signals would be seen if the interconversion is fast.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups and bonding within a molecule.

The FT-IR and FT-Raman spectra of this compound would exhibit characteristic bands corresponding to its various functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity (IR/Raman) |

| N-H | 3200-3000 | Stretching | Strong/Medium |

| C-H (methyl) | 2980-2900 | Stretching (asymmetric and symmetric) | Medium/Medium |

| C=O | 1700-1650 | Stretching | Strong/Medium |

| C=N/C=C | 1650-1550 | Ring Stretching | Strong/Strong |

| C-N | 1400-1300 | Stretching | Medium/Medium |

| C-Br | 650-550 | Stretching | Medium/Strong |

The C=O stretching vibration is a particularly strong and characteristic band in the IR spectrum. researchgate.net The pyrimidine ring vibrations (C=N and C=C stretching) are expected in the 1650-1550 cm⁻¹ region. nih.govcore.ac.uk The C-Br stretching vibration would appear in the low-frequency region of the spectrum. nih.gov

Hydrogen bonding significantly influences the vibrational frequencies of the involved functional groups, particularly the N-H and C=O groups. primescholars.comyoutube.com In the solid state, this compound is expected to form intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen of another. This interaction leads to a broadening and a shift to lower wavenumbers of both the N-H and C=O stretching bands in the FT-IR spectrum compared to their theoretical values in the gas phase. nsf.gov

By comparing the spectra recorded in the solid state with those in a non-polar solvent at various concentrations, the nature of the hydrogen bonding can be investigated. researchgate.net A decrease in the intensity of the hydrogen-bonded N-H and C=O bands and the appearance of sharper, higher-frequency bands corresponding to the "free" groups upon dilution would confirm the presence of intermolecular hydrogen bonding.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₅H₅BrN₂O), the expected exact mass can be readily calculated.

The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. savemyexams.commiamioh.edu This would result in two peaks of almost equal intensity at m/z values corresponding to [C₅H₅⁷⁹BrN₂O]⁺ and [C₅H₅⁸¹BrN₂O]⁺.

The fragmentation of pyrimidine derivatives under electron impact ionization often involves the loss of small, stable molecules or radicals. iosrjournals.orgsapub.orgresearchgate.net Plausible fragmentation pathways for this compound could include:

Loss of the bromine radical (•Br) to give a fragment ion [M-Br]⁺.

Loss of carbon monoxide (CO) from the pyrimidinone ring.

Cleavage of the methyl group (•CH₃) to give a fragment ion [M-CH₃]⁺.

Retro-Diels-Alder (RDA) type fragmentation of the pyrimidine ring, a common pathway for such heterocyclic systems.

Analysis of the masses of the fragment ions allows for the reconstruction of the molecule's structure, complementing the data obtained from NMR and vibrational spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a fundamental tool for unequivocally determining the elemental composition of a molecule. By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound (C₅H₅BrN₂O), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements. Experimental HRMS analysis would be expected to yield a measured mass that closely aligns with this theoretical value, thereby confirming the compound's elemental composition.

Table 1: Theoretical Isotopic Mass Data for this compound

| Isotope | Abundance (%) | Atomic Mass (Da) |

|---|---|---|

| ¹²C | 98.93 | 12.000000 |

| ¹³C | 1.07 | 13.003355 |

| ¹H | 99.9885 | 1.007825 |

| ²H | 0.0115 | 2.014102 |

| ¹⁴N | 99.632 | 14.003074 |

| ¹⁵N | 0.368 | 15.000109 |

| ¹⁶O | 99.757 | 15.994915 |

| ¹⁷O | 0.038 | 16.999131 |

| ¹⁸O | 0.205 | 17.999160 |

| ⁷⁹Br | 50.69 | 78.918337 |

This table presents the necessary isotopic data for the theoretical calculation of the high-resolution mass of the target compound.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) would provide critical insights into the structural connectivity of this compound. In an MS/MS experiment, the protonated or deprotonated molecular ion is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, producing a fragmentation pattern that is characteristic of the molecule's structure. The fragmentation pathways can help to identify key structural motifs and the positions of substituents on the pyrimidine ring. For instance, the loss of the bromine atom, the methyl group, or fragments of the pyrimidine ring itself would be expected fragmentation channels.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur (λmax) and their intensities provide valuable information about the electronic structure of the compound.

Determination of Optical Band Gap and Absorption Maxima

The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions within the pyrimidine ring system. The position of the absorption maxima (λmax) would be recorded. From the absorption spectrum, the optical band gap (Eg) can be estimated using a Tauc plot, which involves plotting (αhν)² versus photon energy (hν), where α is the absorption coefficient. The extrapolation of the linear portion of the plot to the energy axis gives the value of the optical band gap.

Solvent Effects on Electronic Spectra

The electronic absorption spectrum of a compound can be influenced by the polarity of the solvent in which it is dissolved, a phenomenon known as solvatochromism. By recording the UV-Vis spectra of this compound in a series of solvents with varying polarities (e.g., hexane, dichloromethane, ethanol, water), it would be possible to observe shifts in the absorption maxima. A bathochromic shift (to longer wavelengths) or a hypsochromic shift (to shorter wavelengths) with increasing solvent polarity can provide information about the nature of the electronic transitions and the relative stabilization of the ground and excited states.

Table 2: Common Solvents for Solvatochromic Studies

| Solvent | Polarity Index |

|---|---|

| n-Hexane | 0.1 |

| Toluene | 2.4 |

| Dichloromethane | 3.1 |

| Acetone | 5.1 |

| Ethanol | 5.2 |

| Methanol | 6.6 |

This table provides a selection of solvents with a range of polarities that would be suitable for investigating the solvatochromic behavior of the title compound.

X-ray Crystallography for Solid-State Structure Determination

The definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction. This technique can provide precise measurements of bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions such as hydrogen bonding and stacking interactions in the crystal lattice.

Elucidation of Molecular Geometry and Conformation

An X-ray crystallographic analysis of a suitable single crystal of this compound would reveal the planarity of the pyrimidine ring and the orientation of the bromo and methyl substituents. The analysis would also detail the bond lengths between all atoms, providing insight into the bond orders and electronic distribution within the molecule. Furthermore, the study would elucidate the conformation of the molecule in the solid state and describe the packing of the molecules in the unit cell, highlighting any significant intermolecular forces that stabilize the crystal structure.

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, Pi-Stacking)

A comprehensive analysis of the specific intermolecular interactions for this compound is hampered by the absence of a published crystal structure. However, based on the functionalities present in the molecule—a pyrimidinone core, a bromine atom, and a methyl group—a theoretical consideration of its potential interactions can be made.

Hydrogen Bonding: The pyrimidinone scaffold possesses both hydrogen bond donors (the N-H group) and acceptors (the carbonyl oxygen and the ring nitrogens). This duality strongly suggests that the molecule will participate in hydrogen bonding. In similar pyrimidinone structures, the formation of robust hydrogen-bonded dimers via N-H···O interactions is a common and energetically favorable motif. These dimers can then self-assemble into larger one-dimensional chains or more complex networks.

Halogen Bonding: The presence of a bromine atom on the pyrimidine ring introduces the possibility of halogen bonding. The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms (such as the carbonyl oxygen or nitrogen atoms of an adjacent molecule). The strength and directionality of such an interaction would be influenced by the electron-withdrawing nature of the pyrimidinone ring.

Without experimental data, the interplay and hierarchy of these potential interactions for this compound remain speculative.

Cocrystallization Studies and Pseudopolymorphism

The investigation into the cocrystallization and pseudopolymorphism of this compound is similarly constrained by the lack of dedicated research.

Cocrystallization: Cocrystals are multi-component crystals formed between a target molecule and a coformer, linked by non-covalent interactions. The hydrogen and halogen bonding capabilities of this compound make it a candidate for cocrystal formation. A systematic cocrystal screen with various coformers could lead to the discovery of new solid forms with potentially altered physicochemical properties. However, no such studies have been reported.

Pseudopolymorphism: Pseudopolymorphism refers to the formation of different crystal structures due to the inclusion of solvent molecules (solvates) or water (hydrates) into the crystal lattice. The potential for hydrogen bonding with solvent molecules makes the formation of solvates or hydrates of this compound plausible. The characterization of any such forms would be essential for understanding its stability and solubility. To date, no specific solvates or hydrates of this compound have been described in the literature.

Computational and Theoretical Investigations of 5 Bromo 6 Methyl 1h Pyrimidin 4 One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry, providing a balance between accuracy and computational cost for the investigation of molecular systems. DFT calculations are employed to elucidate the fundamental properties of 5-bromo-6-methyl-1H-pyrimidin-4-one.

Geometry Optimization and Electronic Structure Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation of this compound. This is achieved by finding the minimum energy structure on the potential energy surface. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose. worldscientific.comresearchgate.net The optimization process yields crucial information on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometrical Parameters for a Related Pyrimidine (B1678525) Derivative (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-C2 | 1.37 | C6-N1-C2 | 120.5 |

| C2-N3 | 1.31 | N1-C2-N3 | 120.9 |

| N3-C4 | 1.38 | C2-N3-C4 | 118.3 |

| C4-C5 | 1.44 | N3-C4-C5 | 122.9 |

| C5-C6 | 1.36 | C4-C5-C6 | 117.8 |

| C6-N1 | 1.35 | C5-C6-N1 | 119.6 |

Note: This table is illustrative and based on general data for pyrimidine derivatives. Actual values for this compound would require specific calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity. researchgate.net

For pyrimidine derivatives, the HOMO is often located over the pyrimidine ring and electron-donating substituents, while the LUMO is typically distributed over the ring and any electron-withdrawing groups. researchgate.net In the case of this compound, the bromine atom and the carbonyl group are expected to influence the distribution and energies of these orbitals significantly. Computational studies on similar molecules have shown that charge transfer can occur within the molecule upon excitation. nih.gov

Table 2: Calculated HOMO-LUMO Energies and Related Parameters for a Similar Pyrimidine Derivative (Illustrative)

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Note: These values are illustrative and based on data for related pyrimidine compounds. Specific calculations are needed for this compound.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue representing regions of low electron density (positive potential, prone to nucleophilic attack). Green areas denote neutral potential.

For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrimidine ring, indicating these as sites for electrophilic interaction. The regions around the hydrogen atoms and potentially the bromine atom would exhibit positive potential, suggesting they are sites for nucleophilic attack. The MEP analysis provides a clear, visual representation of the molecule's reactivity landscape. researchgate.net

Natural Bond Orbital (NBO) Analysis for Hyperconjugation and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wikipedia.org It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is a key factor in molecular stability. These interactions, known as hyperconjugative interactions, are quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction.

Prediction and Interpretation of Spectroscopic Properties

Computational methods are also instrumental in predicting and interpreting the spectroscopic properties of molecules, providing a valuable complement to experimental data.

Calculated Vibrational Frequencies and Comparison with Experimental Data

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations can predict these vibrational frequencies with a good degree of accuracy. By comparing the calculated frequencies with experimental data, a detailed assignment of the observed spectral bands to specific vibrational modes can be achieved. nih.govnih.gov

For this compound, the calculated vibrational spectrum would show characteristic bands for the C=O stretching, N-H stretching and bending, C-H stretching and bending of the methyl group, and vibrations of the pyrimidine ring. The C-Br stretching frequency would also be a key feature. It is common practice to scale the calculated frequencies to correct for systematic errors in the theoretical methods. researchgate.netresearchgate.net While a full experimental vibrational analysis for this specific compound is not available in the searched literature, studies on the tautomer 2-amino-5-bromo-6-methyl-4-pyrimidinol (B1493664) and other pyrimidine derivatives provide a basis for interpretation. nih.govcore.ac.uk

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies for a Related Pyrimidine Derivative (Illustrative)

| Vibrational Mode | Calculated Frequency (cm-1) (Scaled) | Experimental Frequency (cm-1) |

| N-H Stretch | 3450 | 3445 |

| C=O Stretch | 1710 | 1705 |

| C=C Stretch | 1620 | 1615 |

| C-N Stretch | 1350 | 1348 |

| C-Br Stretch | 650 | 645 |

Note: This table is illustrative. The data is based on general values for similar compounds and highlights the typical agreement between calculated and experimental data.

Theoretical NMR Chemical Shift Prediction (GIAO Method)

The prediction of nuclear magnetic resonance (NMR) spectra is a cornerstone of computational chemistry for structure elucidation. The Gauge-Invariant Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating the NMR chemical shifts of molecules. americanelements.com This method computes the magnetic shielding tensors for each nucleus in the molecule, which are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The GIAO method is often employed within the Density Functional Theory (DFT) framework. americanelements.com For a molecule like this compound, such calculations would involve optimizing the molecular geometry and then performing the GIAO calculation at a suitable level of theory, for instance, using the B3LYP functional with a basis set like 6-311++G(d,p). The solvent effects, for example from DMSO or chloroform, can also be modeled using methods like the Polarizable Continuum Model (PCM).

While specific GIAO-calculated NMR data for this compound is not prevalent in the reviewed literature, the expected output from such a study would be a table comparing theoretical and experimental chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. The correlation between the calculated and experimental data serves to confirm the molecular structure and the assignment of spectral peaks. americanelements.com

Table 1: Illustrative GIAO-Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆. This table is a representative example of how data from GIAO calculations would be presented. Actual values would require a dedicated computational study.

| Atom | Predicted ¹H | Experimental ¹H | Predicted ¹³C | Experimental ¹³C |

| C2 | - | - | 150.5 | 150.1 |

| C4 | - | - | 161.2 | 160.8 |

| C5 | - | - | 98.7 | 98.5 |

| C6 | - | - | 158.4 | 158.0 |

| H2 | 8.15 | 8.12 | - | - |

| CH₃ | 2.40 | 2.38 | 20.1 | 19.9 |

| NH | 12.50 | 12.45 | - | - |

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for investigating the electronic excited states of molecules and simulating their UV-Vis absorption spectra. researchgate.netmolbase.com This method calculates the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths (f), which relate to the intensity of the absorption bands. molbase.com

The TD-DFT approach is often applied using a hybrid functional like B3LYP, as it has been shown to produce good results for organic molecules when compared with experimental data. researchgate.net The choice of basis set and the inclusion of a solvent model are crucial for achieving accurate predictions. researchgate.netmolbase.com For this compound, TD-DFT calculations would elucidate the nature of the electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying unoccupied orbitals. molbase.com These transitions are often of the n → π* or π → π* type. The calculated energy gap between these frontier orbitals is indicative of the molecule's absorption in the UV region. researchgate.net

Table 2: Representative TD-DFT Predicted Electronic Transitions for this compound. This table illustrates the typical output of a TD-DFT calculation. Specific values for the target compound would need to be generated from a dedicated study.

| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 310 | 0.25 | HOMO → LUMO |

| S₀ → S₂ | 265 | 0.18 | HOMO-1 → LUMO |

| S₀ → S₃ | 230 | 0.45 | HOMO → LUMO+1 |

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry provides indispensable tools for mapping out the intricate pathways of chemical reactions, identifying intermediates, and locating transition states. For pyrimidine derivatives, DFT calculations are used to elucidate reaction mechanisms, such as those involved in their synthesis. nih.govacs.org Theoretical investigations of multicomponent reactions to form pyrimidine-fused rings, for example, often analyze steps like Knoevenagel condensation, Michael addition, and subsequent cyclization. nih.govnih.gov

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Stacking)

The supramolecular architecture and crystal packing of pyrimidinone derivatives are governed by a network of noncovalent interactions. researchgate.net Computational studies are crucial for identifying and quantifying these interactions.

Hydrogen Bonding: Pyrimidinone scaffolds are predisposed to form strong N−H···O hydrogen bonds, similar to the Watson-Crick base pairing in DNA. acs.org These interactions are often the dominant force in the formation of dimers and larger supramolecular assemblies. acs.org Computational models can predict the geometry and stabilization energies of these hydrogen bonds.

Halogen Bonding: The bromine atom at the C5 position of this compound can act as a halogen bond (XB) donor. researchgate.netnih.gov This interaction occurs between the electropositive region on the halogen atom (the σ-hole) and a nucleophilic site, such as an oxygen or nitrogen atom on an adjacent molecule. nih.gov Quantum chemical investigations have shown that halogen bonding, alongside hydrogen bonding, plays a significant role in the crystal packing of brominated pyrimidines. researchgate.net The strength of these interactions generally follows the trend Cl < Br < I. nih.gov Energy decomposition analysis reveals that halogen bonds are driven by a combination of electrostatic, orbital (charge-transfer), and dispersion interactions. nih.govnih.gov

Hirshfeld surface analysis is a common computational technique used to visualize and quantify the various intermolecular contacts within a crystal, providing a percentage contribution of each type of interaction (e.g., H···H, C···H, O···H, Br···O) to the total crystal packing. researchgate.net

Table 3: Common Intermolecular Interactions Investigated for Brominated Pyrimidinones (B12756618).

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Hydrogen Bond | N-H | O=C | 1.8 - 2.2 |

| Halogen Bond | C-Br | O=C, N | 2.8 - 3.2 |

| Pi-Stacking | Pyrimidine Ring | Pyrimidine Ring | 3.3 - 3.8 |

Non-Linear Optical (NLO) Properties Calculations